molecular formula C11H15NO2 B13519819 Ethyl 2-amino-3,6-dimethylbenzoate

Ethyl 2-amino-3,6-dimethylbenzoate

Katalognummer: B13519819
Molekulargewicht: 193.24 g/mol
InChI-Schlüssel: HAQJNNOEVRTEJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-amino-3,6-dimethylbenzoate is an organic compound with the molecular formula C11H15NO2 It is a derivative of benzoic acid, where the ethyl ester group is attached to the carboxyl group, and the amino group is positioned at the second carbon of the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-3,6-dimethylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-3,6-dimethylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds as follows:

    Esterification Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-amino-3,6-dimethylbenzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Ethyl 2-amino-3,6-dimethylbenzyl alcohol.

    Substitution: Halogenated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-amino-3,6-dimethylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of ethyl 2-amino-3,6-dimethylbenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with various enzymes and receptors in biological systems.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-amino-3,6-dimethylbenzoate can be compared with other similar compounds, such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-amino-4,6-dimethylbenzoate: Similar structure but with the amino group at the fourth position instead of the second position.

    Ethyl 2-amino-3,5-dimethylbenzoate: Similar structure but with the methyl groups at the third and fifth positions instead of the third and sixth positions.

These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to the variations in their molecular structure.

This compound stands out due to its unique combination of functional groups and positions, making it a valuable compound for various applications in scientific research and industry.

Eigenschaften

Molekularformel

C11H15NO2

Molekulargewicht

193.24 g/mol

IUPAC-Name

ethyl 2-amino-3,6-dimethylbenzoate

InChI

InChI=1S/C11H15NO2/c1-4-14-11(13)9-7(2)5-6-8(3)10(9)12/h5-6H,4,12H2,1-3H3

InChI-Schlüssel

HAQJNNOEVRTEJF-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C(C=CC(=C1N)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.